molecular formula C20H21BrClN3O3 B11555994 (3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide

(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide

Cat. No.: B11555994
M. Wt: 466.8 g/mol
InChI Key: CSMQWSAPIHLGOH-ZVHZXABRSA-N
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Description

(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[(4-CHLOROPHENYL)METHYL]BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[(4-CHLOROPHENYL)METHYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Bromo-2-methylphenol: This can be achieved through bromination of 2-methylphenol using bromine in the presence of a catalyst.

    Formation of 4-Bromo-2-methylphenoxyacetic acid: This involves the reaction of 4-bromo-2-methylphenol with chloroacetic acid in the presence of a base.

    Synthesis of 4-Bromo-2-methylphenoxyacetamide: This step includes the reaction of 4-bromo-2-methylphenoxyacetic acid with ammonia or an amine.

    Formation of the final compound: The final step involves the reaction of 4-bromo-2-methylphenoxyacetamide with N-[(4-chlorophenyl)methyl]butanamide under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[(4-CHLOROPHENYL)METHYL]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the effects of halogenated phenoxy compounds on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties, such as anti-inflammatory or antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[(4-CHLOROPHENYL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets. The presence of halogen atoms and phenoxy groups allows it to interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in having halogenated aromatic rings.

    Triazolo ring compounds: Similar in having complex ring structures with potential biological activity.

Uniqueness

What sets (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[(4-CHLOROPHENYL)METHYL]BUTANAMIDE apart is its specific combination of bromine, chlorine, and phenoxy groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H21BrClN3O3

Molecular Weight

466.8 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene]-N-[(4-chlorophenyl)methyl]butanamide

InChI

InChI=1S/C20H21BrClN3O3/c1-13-9-16(21)5-8-18(13)28-12-20(27)25-24-14(2)10-19(26)23-11-15-3-6-17(22)7-4-15/h3-9H,10-12H2,1-2H3,(H,23,26)(H,25,27)/b24-14+

InChI Key

CSMQWSAPIHLGOH-ZVHZXABRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C(\C)/CC(=O)NCC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NN=C(C)CC(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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